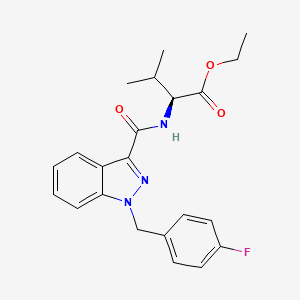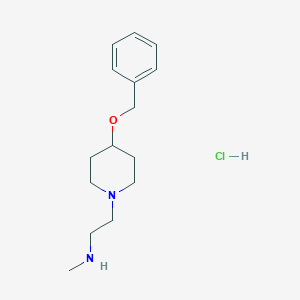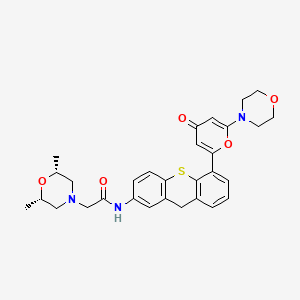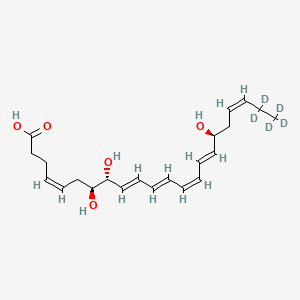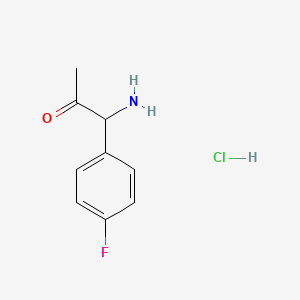
ZnAF-2F DA
概要
説明
Synthesis and Structural Characterization
The synthesis of Zn-containing DAF-1 materials has been achieved through the use of ionic liquid reactions based on imidazolium halides. This novel zincoaluminophosphate material exhibits an open DFO-type framework structure, which was previously observed in the magnesioaluminophosphate system. The structure was characterized using a variety of techniques, including chemical and thermogravimetric analysis, as well as ^(13)C, ^(19)F, ^(27)Al, and ^(31)P MAS NMR. Synchrotron powder diffraction data provided detailed information about the framework structure, revealing the locations of Al, P, and Zn atoms, as well as the N,N'-di-isopropyl-imidazolium ions, fluoride ions, water molecules, and anions within the structure .
Molecular Structure Analysis
The molecular structure of Zn-DAF-1 was determined to have a hexagonal symmetry with specific lattice parameters. The detailed analysis showed that Zn substitutes for one of the six crystallographically distinct Al sites, leading to an approximate crystal chemical formula. The structure contains multiple components, including DIPI cations, fluoride ions, and water molecules, which occupy different locations within the framework .
Chemical Reactions Analysis
The ZnAF family of zinc sensors, including ZnAF-1 and ZnAF-2F, are designed to selectively bind zinc ions over other biological metal ions. However, their sensitivity to low molecular weight Zn(ii) ligands (LMWLs) has been a concern. Studies have shown that the fluorescence of ZnAF-1 and ZnAF-2F can be strongly quenched by the presence of LMWLs, indicating the formation of ternary complexes and competition for Zn(ii) between ZnAF and LMWLs. This interaction can lead to misrepresentations of zinc concentrations and fluxes in biological systems .
Physical and Chemical Properties Analysis
ZnAF-2F is a fluorescein-based fluorescent probe for Zn2+ ions, with excitation and emission wavelengths in the visible range. The probe has a low quantum yield under physiological conditions due to a photoinduced electron-transfer mechanism. Upon binding to Zn2+, the fluorescence intensity increases significantly. ZnAF-2F has a high selectivity for Zn2+ over other cations like Ca2+ and Mg2+, and its fluorescence remains stable around neutral and slightly acidic conditions. The diacetyl derivative ZnAF-2F DA can permeate cell membranes and is hydrolyzed by esterases to yield ZnAF-2F, which is then retained in cells. This allows for the measurement of intracellular Zn2+ changes in living cells .
Biological Applications
The this compound probe has been successfully used to measure intracellular Zn2+ concentrations in cultured cells and hippocampal slices. Its ability to permeate cell membranes and retain within the cytosol after hydrolysis makes it a valuable tool for biological applications. The probe's high sensitivity and selectivity for Zn2+ enable accurate measurements of zinc ion dynamics within biological systems .
科学的研究の応用
Fluorescent Probes for Zinc
ZnAF-2F DA, as a derivative of ZnAF-2F, is significant in its application as a fluorescent probe for Zn²⁺. ZnAF-2F uses fluorescein as a fluorophore due to its visible range excitation and emission wavelengths, minimizing cell damage and autofluorescence. ZnAF-2F, under physiological conditions, has a low quantum yield but shows a substantial increase in fluorescence intensity upon the addition of Zn²⁺, making it sensitive for biological applications. This compound can permeate cell membranes, is hydrolyzed by esterase in the cytosol to yield ZnAF-2F, and is retained in the cells. This enables the measurement of intracellular Zn²⁺ changes in cultured cells and hippocampal slices (Hirano, Kikuchi, Urano, & Nagano, 2002).
Ratiometric Imaging of Zinc Ion
This compound's precursor, ZnAF-2F, is part of the ZnAF-Rs, a group of fluorescent sensors for Zn²⁺ that enable ratiometric imaging. This technique minimizes artifacts and allows precise, quantitative detection of Zn²⁺ under physiological conditions. ZnAF-Rs, with their high selectivity against other biologically relevant cations, especially Ca²⁺, have been successfully used for monitoring intracellular Zn²⁺ concentration changes in cultured cells. These probes represent the first ratiometric fluorescent sensors for Zn²⁺ suitable for quantitative analysis under physiological conditions (Maruyama, Kikuchi, Hirano, Urano, & Nagano, 2002).
Zinc Sensor Molecules for Neurobiological Studies
This compound, as a derivative of ZnAF-2F, contributes to the development of various fluorescent Zn²⁺ sensor molecules with distinct affinities, essential for studying biological Zn²⁺ concentrations. These sensors, including ZnAF-2F, have been used to measure synaptic release of Zn²⁺ in hippocampal slices, demonstrating higher Zn²⁺ concentration release in certain brain regions. This application is vital for fluorescence-microscopic imaging of Zn²⁺ in neurobiological studies (Komatsu, Kikuchi, Kojima, Urano, & Nagano, 2005).
Monitoring Zinc Ion Release from Pancreatic Cells
This compound's precursor, ZnAF-2, has been utilized in the synthesis and characterization of fluorescence-based zinc ion-sensing glass slides. These slides were employed to monitor zinc ion release from glucose-stimulated pancreatic cells. Such monitoring is crucial in understanding the physiological and pathological roles of zinc in pancreatic functions (Crivat, Kikuchi, Nagano, Priel, Hershfinkel, Sekler, & Rosenzweig, 2006).
作用機序
Target of Action
The primary target of ZnAF-2F DA is the zinc ion (Zn2+) . Zinc is the second most abundant transition metal in the body and plays essential roles as a catalytic, structural, and regulatory ion . It is involved in various biological processes such as homeostasis, immune responses, oxidative stress, apoptosis, and aging .
Mode of Action
This compound is a cell-permeable diacetyl derivative of ZnAF-2F . It is a fluorescent reagent with a strong affinity to zinc ions, making it suitable for the detection of low concentrations of zinc ions . The compound interacts with its target (Zn2+) by binding to it, which can be specifically detected due to the strong affinity of this compound to zinc ions (dissociation constant: 2.7nM) .
Biochemical Pathways
Zinc ions are involved in numerous biochemical pathways. They play a crucial role in homeostasis, immune responses, oxidative stress, apoptosis, and aging . Zinc has also been proposed to function as a conventional neurotransmitter for the presynaptic neuron and as a transmembrane signal to traverse the postsynaptic neuron .
Pharmacokinetics
This compound is a cell-permeable compound . It is hydrolyzed by esterase in the cytosol to yield the metabolite ZnAF-2F, which is retained within the cell . This property allows the compound to measure changes in intracellular Zn2+ in cultured cells and hippocampal slices .
Result of Action
The interaction of this compound with zinc ions results in the detection of low concentrations of zinc ions . This is due to the strong affinity of this compound to zinc ions, which allows the specific detection of the sample zinc ion . The low background fluorescence of this compound supersensitizes the visualization for in vivo sample zinc ion .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the fluorescence of this compound can be affected by substances like BSA, phenol red, and amines, and thus must be used with caution . Furthermore, the compound should be protected from light and kept under inert gas . After opening, aliquots should be prepared and stored at -20°C .
Safety and Hazards
ZnAF-2F DA should be handled with care to avoid dust formation and inhalation of vapors, mist, or gas . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . Adequate ventilation should be ensured, and all sources of ignition should be removed .
生化学分析
Biochemical Properties
ZnAF-2F DA is involved in biochemical reactions primarily related to zinc ions. It has a strong affinity to zinc ions, with a dissociation constant of 2.7nM . The compound interacts with various enzymes, proteins, and other biomolecules in the cell, particularly those involved in zinc ion homeostasis .
Cellular Effects
This compound influences cell function by interacting with zinc ions within the cell . It can affect cell signaling pathways, gene expression, and cellular metabolism by altering the concentration and distribution of zinc ions . The compound is hydrolyzed by esterase in the cytosol to yield ZnAF-2F, which is retained within the cell .
Molecular Mechanism
The mechanism of action of this compound involves its transformation into ZnAF-2F in the cell . Once inside the cell, it is hydrolyzed by esterase in the cytosol to yield ZnAF-2F . This compound then binds to zinc ions, leading to a rapid increase in fluorescence intensity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time . The compound is stable and does not degrade quickly . Long-term effects on cellular function have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in metabolic pathways related to zinc ions . It interacts with enzymes or cofactors involved in these pathways, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It can penetrate the cell membrane and is then hydrolyzed by esterase in the cytosol to yield ZnAF-2F, which is retained within the cell .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytosol . After being hydrolyzed by esterase, the resulting ZnAF-2F is retained within the cell . This could potentially affect the activity or function of the compound within specific compartments or organelles.
特性
IUPAC Name |
[6'-acetyloxy-6-[2-[bis(pyridin-2-ylmethyl)amino]ethylamino]-2',7'-difluoro-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H30F2N4O7/c1-22(45)48-35-18-33-29(16-31(35)39)38(30-17-32(40)36(49-23(2)46)19-34(30)50-33)28-15-24(9-10-27(28)37(47)51-38)43-13-14-44(20-25-7-3-5-11-41-25)21-26-8-4-6-12-42-26/h3-12,15-19,43H,13-14,20-21H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WACIJZVSTOSGHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C2C(=C1)OC3=CC(=C(C=C3C24C5=C(C=CC(=C5)NCCN(CC6=CC=CC=N6)CC7=CC=CC=N7)C(=O)O4)F)OC(=O)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H30F2N4O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
692.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



